2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
描述
2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid is a benzoic acid derivative featuring a 2,5-dimethylpyrrole substituent at the ortho position of the aromatic ring. This compound is synthesized via the condensation of 2-aminobenzoic acid with 2,5-hexanedione in toluene under reflux conditions, yielding a red powder with a 26% yield after preparative HPLC purification . Its structure is confirmed by ¹H NMR (δ 7.84–1.85 ppm) and ¹³C NMR (δ 172.0–12.4 ppm) spectroscopy, with a molecular formula of C₁₃H₁₃NO₂ and a molecular weight of 215.25 g/mol . The compound’s unique structure combines the hydrogen-bonding capacity of the carboxylic acid group with the hydrophobic and π-stacking properties of the pyrrole ring, making it a versatile scaffold in medicinal chemistry and materials science.
属性
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-7-8-10(2)14(9)12-6-4-3-5-11(12)13(15)16/h3-8H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYUUANOICYAAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC=C2C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20303585 | |
| Record name | 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20303585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92028-57-4 | |
| Record name | 92028-57-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159220 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20303585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
Reaction Conditions and Optimization
The hydrolysis is conducted using lithium hydroxide (LiOH) in a ternary solvent system comprising tetrahydrofuran (THF), methanol (MeOH), and water (H₂O) at ambient temperature (20°C). Key parameters include:
Table 1: Hydrolysis Reaction Parameters
| Parameter | Details |
|---|---|
| Starting material | Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate |
| Base | LiOH (4 equivalents) |
| Solvent system | THF/MeOH/H₂O (1:1:1 by volume) |
| Temperature | 20°C |
| Reaction time | 12–16 hours (overnight) |
| Workup | Acidification to pH 6 with HCl, extraction with ethyl acetate (EA), drying over Na₂SO₄, solvent evaporation |
| Yield | 70% |
The choice of LiOH over stronger bases (e.g., NaOH or KOH) minimizes side reactions such as decarboxylation or pyrrole ring degradation. The ternary solvent system enhances solubility of both the ester starting material and the carboxylic acid product, facilitating efficient hydrolysis.
Analytical Characterization
Post-synthesis verification employs multiple spectroscopic techniques:
-
LCMS : A molecular ion peak at m/z 216.1 ([M+H]⁺) confirms the target molecular weight.
-
¹H NMR (400 MHz, CDCl₃): Distinct signals at δ 8.11 (d, J = 7.2 Hz, 1H), 7.66 (d, J = 7.2 Hz, 1H), and 5.92 (s, 2H) correspond to the aromatic protons and pyrrole methyl groups, respectively.
-
IR Spectroscopy : A strong absorption band at ~1700 cm⁻¹ confirms the presence of the carboxylic acid functional group.
Alternative Synthetic Routes
While ester hydrolysis remains the primary method, alternative pathways have been explored to address scalability and cost limitations.
Direct Cyclocondensation Approaches
The Paal-Knorr pyrrole synthesis offers a potential route to construct the pyrrole ring directly on the benzoic acid scaffold. This method involves reacting 2-aminobenzoic acid with 2,5-hexanedione under acidic conditions. However, preliminary studies indicate challenges:
-
Low yields (~26%) due to competing side reactions, including self-condensation of the diketone.
-
Purification difficulties arising from byproduct formation, necessitating chromatographic separation.
Table 2: Paal-Knorr Reaction Challenges
| Issue | Impact | Mitigation Strategy |
|---|---|---|
| Low yield | Economic inefficiency | Microwave-assisted synthesis |
| Byproduct formation | Complex purification | High-performance liquid chromatography (HPLC) |
| Solvent dependency | Limited substrate solubility | Solvent screening (e.g., acetic acid) |
Catalytic Decarboxylation Strategies
Recent advances in transition-metal catalysis suggest potential for decarboxylative coupling reactions. For example, copper-catalyzed coupling of 2-bromobenzoic acid with 2,5-dimethylpyrrole could theoretically yield the target compound. However, no experimental data validating this approach are currently available in the literature.
Industrial-Scale Production Considerations
Scaling up the hydrolysis method requires addressing key operational factors:
Solvent Recovery and Recycling
The THF/MeOH/H₂O system poses challenges for large-scale solvent recovery. Proposed solutions include:
-
Distillation : Fractional distillation to separate THF and MeOH for reuse.
-
Aqueous waste treatment : Neutralization of residual LiOH and HCl byproducts prior to disposal.
Process Intensification
-
Continuous flow reactors : Transitioning from batch to flow systems could reduce reaction times and improve consistency.
-
In-line pH monitoring : Automated adjustment of reaction acidity to maintain optimal hydrolysis rates.
Quality Control and Validation
Ensuring batch-to-batch consistency requires stringent analytical protocols:
Table 3: Quality Control Metrics
| Parameter | Specification | Method |
|---|---|---|
| Purity | ≥97% by HPLC | Reverse-phase HPLC (C18 column) |
| Residual solvents | <500 ppm THF, <3000 ppm MeOH | Gas chromatography (GC) |
| Heavy metals | <10 ppm | Inductively coupled plasma (ICP) |
化学反应分析
Hydrolysis of Ester Derivatives
The compound can be synthesized via hydrolysis of its methyl ester precursor under basic conditions. A representative procedure involves:
- Reactants : Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate
- Conditions : LiOH in THF/MeOH/H₂O (1:1:1) at 20°C for 12 hours .
- Outcome : Quantitative conversion to the free carboxylic acid (70% yield) .
Table 1: Hydrolysis Reaction Parameters
| Parameter | Details |
|---|---|
| Solvent System | THF/MeOH/H₂O (1:1:1) |
| Base | LiOH (4 equiv) |
| Temperature | 20°C |
| Reaction Time | 12 hours |
| Yield | 70% |
Formation of Hydrazide Derivatives
The carboxylic acid group undergoes nucleophilic substitution with hydrazine to form hydrazides, which are intermediates for further heterocyclic synthesis :
- Reactants : this compound, hydrazine hydrate
- Conditions : Reflux in ethanol for 6–8 hours.
- Outcome : Hydrazide derivatives (e.g., 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-phenylacetyl)benzohydrazide) in 65–70% yields .
Key Applications :
- Hydrazides are precursors for oxadiazoles and triazoles via cyclization .
- Antimicrobial activity of derivatives has been demonstrated against Mycobacterium tuberculosis (MIC <1 µg/mL) .
Oxidation and Polymerization
The pyrrole ring is susceptible to oxidation, leading to polymerization under ambient conditions :
- Reactants : this compound
- Conditions : Exposure to air/light at room temperature.
- Outcome : Formation of brown-colored polymers (average MW ~40 kDa) .
Implications :
- Polymers exhibit promiscuous biological activity, complicating assay interpretations .
- Stability studies recommend storage under inert atmospheres to prevent degradation .
Coupling Reactions for Amide Formation
The carboxylic acid participates in coupling reactions to form amides, widely used in medicinal chemistry:
- Reactants : this compound, amines (e.g., 2-phenylacetyl chloride)
- Conditions : EDCl/HOBt in DMF at 0°C to room temperature .
- Outcome : Amide derivatives (e.g., N′-(2-phenylacetyl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide) in 60–80% yields .
Table 2: Representative Amide Derivatives and Activity
| Derivative | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| 5a | Dihydrofolate reductase | 14* |
| 5h | Enoyl ACP reductase | 2.07 |
| *Cellular assay in human umbilical vein endothelial cells . |
Electrophilic Substitution on the Pyrrole Ring
While direct evidence is limited, analogous compounds undergo electrophilic substitution at the pyrrole β-positions:
- Potential Reagents : Bromine, nitrating agents.
- Expected Outcomes : Halogenation or nitration at C3/C4 positions of the pyrrole ring.
Reduction Reactions
The carbonyl group in acetylated derivatives can be reduced:
- Reactants : Acetylated analogs (e.g., 4-(3-acetyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid)
- Conditions : NaBH₄ in methanol or LiAlH₄ in ether.
- Outcome : Alcohol derivatives (e.g., 4-(3-(hydroxyethyl)-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid).
Critical Considerations for Handling
科学研究应用
Chemistry
2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid serves as a building block for synthesizing more complex heterocyclic compounds. It can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile in organic synthesis.
Table 1: Common Reactions of this compound
| Reaction Type | Description |
|---|---|
| Oxidation | Forms corresponding oxides using oxidizing agents like potassium permanganate. |
| Reduction | Yields reduced forms with agents like lithium aluminum hydride. |
| Substitution | Involves replacing functional groups on the pyrrole or benzoic acid moieties. |
Biological Applications
The compound exhibits significant antimicrobial and anticancer properties.
Antimicrobial Activity:
Research has shown that derivatives of this compound are effective against various bacterial strains, including Mycobacterium tuberculosis (M. tuberculosis), with minimum inhibitory concentrations (MIC) below 1 µg/mL.
Table 2: Antimicrobial Efficacy Against M. tuberculosis
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | <1 | Bactericidal/Bacteriostatic |
| Derivative 5n | <1 | Bactericidal/Bacteriostatic |
| Derivative 5q | <1 | Bactericidal/Bacteriostatic |
Anticancer Activity:
Studies indicate the compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), showing promising IC50 values.
Table 3: Anticancer Activity Profiles
| Compound | Cell Line | IC50 (µM) | Comparison |
|---|---|---|---|
| This compound | MCF-7 | 3.42 | Higher than control |
| Derivative X | A549 | 4.53 | Comparable to doxorubicin |
Medical Applications
The compound has been investigated for its potential as an antitubercular agent . It inhibits key bacterial enzymes like dihydrofolate reductase and enoyl ACP reductase, crucial for bacterial survival.
Study on Monoclonal Antibody Production
A significant study demonstrated that supplementation with derivatives of this compound improved monoclonal antibody production in CHO cells by enhancing cell-specific productivity while maintaining cell viability. This finding suggests its utility in biopharmaceutical manufacturing.
Antitubercular Activity Exploration
Research into structural modifications of the pyrrole scaffold led to the identification of new derivatives with enhanced activity against M. tuberculosis. These findings underscore the importance of the 2,5-dimethylpyrrole structure in developing effective antimycobacterial agents.
作用机制
The mechanism of action of 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of enzymes such as dihydrofolate reductase and enoyl ACP reductase . These enzymes play crucial roles in bacterial metabolism, and their inhibition can lead to antibacterial effects. The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and disrupting bacterial growth and replication.
相似化合物的比较
Comparison with Similar Compounds
Structurally related compounds differ in substituents on the benzoic acid or pyrrole rings, leading to variations in physicochemical properties, biological activity, and applications. Below is a detailed comparison:
Halogen-Substituted Derivatives
Key Insights : Halogenation at position 5 enhances steric bulk and electronic effects, improving target binding but reducing aqueous solubility. Bromo derivatives show promise in enzyme inhibition, while iodo analogs are less explored .
Methoxy- and Methyl-Substituted Derivatives
Key Insights : Methyl groups increase hydrophobicity, favoring membrane penetration, while methoxy groups improve solubility but may introduce metabolic liabilities .
Amino- and Amide-Substituted Derivatives
Key Insights: Amino substitutions at position 5 significantly enhance enzyme inhibitory activity by forming hydrogen bonds with target proteins. Cyclopropylamino groups optimize steric and electronic interactions .
Hydroxy-Substituted and Ester Derivatives
Key Insights : Hydroxy groups introduce polarity but risk off-target effects, while ester derivatives prioritize bioavailability over carboxylic acid reactivity .
Data Table: Comparative Overview
生物活性
2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrole ring substituted with two methyl groups at the 2 and 5 positions and a benzoic acid moiety. This specific substitution pattern is believed to contribute to its biological activity, particularly in antimicrobial and anticancer applications.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, including Mycobacterium tuberculosis (M. tuberculosis). A study highlighted that derivatives of this compound showed potent inhibitory effects against both drug-sensitive and multidrug-resistant strains of M. tuberculosis, with some exhibiting minimum inhibitory concentrations (MIC) below 1 µg/mL .
Table 1: Antimicrobial Efficacy Against M. tuberculosis
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | <1 | Bactericidal/Bacteriostatic |
| Derivative 5n | <1 | Bactericidal/Bacteriostatic |
| Derivative 5q | <1 | Bactericidal/Bacteriostatic |
Anticancer Activity
The compound has also shown promise in anticancer research. Studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for various derivatives indicate significant growth inhibition compared to standard chemotherapeutics like doxorubicin .
Table 2: Anticancer Activity Profiles
| Compound | Cell Line | IC50 (µM) | Comparison |
|---|---|---|---|
| This compound | MCF-7 | 3.42 | Higher than control |
| Derivative X | A549 | 4.53 | Comparable to doxorubicin |
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits enzymes such as dihydrofolate reductase and enoyl ACP reductase, which are crucial for bacterial survival and proliferation .
- Cellular Uptake Modulation : Research indicates that it can enhance glucose uptake in monoclonal antibody-producing cells while suppressing cell growth, which may improve the yield and quality of therapeutic antibodies produced in cell cultures .
Case Studies
Several studies have investigated the efficacy and safety profiles of this compound:
- Study on Monoclonal Antibody Production : A study demonstrated that supplementation with derivatives of the compound improved monoclonal antibody production in CHO cells by enhancing cell-specific productivity while maintaining cell viability .
- Antitubercular Activity Exploration : Research into the structural modifications of the pyrrole scaffold has led to the identification of new derivatives with enhanced activity against M. tuberculosis .
常见问题
Q. What are the established synthetic routes for 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid?
The compound is synthesized via a Paal-Knorr pyrrole condensation. A typical procedure involves reacting 2-aminobenzoic acid with 2,5-hexanedione in toluene under reflux, yielding the target compound. However, yields are often low (~26%) due to competing side reactions. Purification is achieved via preparative HPLC using acetonitrile/water gradients . Optimization strategies include varying solvent systems (e.g., acetic acid as a catalyst) or employing microwave-assisted synthesis to enhance reaction efficiency.
Q. How is the compound characterized using spectroscopic methods?
Structural confirmation relies on multinuclear NMR (¹H, ¹³C), IR, and high-resolution mass spectrometry (HR-MS). Key NMR features include:
- ¹H-NMR : Signals at δ 1.85 ppm (6H, s; pyrrole methyl groups) and δ 5.72 ppm (2H, s; pyrrole protons) .
- ¹³C-NMR : Peaks at δ 169.6 ppm (carboxylic acid C=O) and δ 104.9–149.9 ppm (aromatic and pyrrole carbons) . IR spectra show a strong C=O stretch at ~1700 cm⁻¹. HR-MS confirms the molecular ion [M+H]⁺ at m/z 259.1 (C₁₅H₁₈N₂O₂) .
Q. What are the primary biological targets identified for this compound?
The compound acts as a selective allosteric inhibitor of protein tyrosine phosphatase 1B (PTP 1B), a therapeutic target for type 2 diabetes mellitus (T2DM). Derivatives like 5-(cyclopropylamino)-2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (3e) exhibit high binding affinity (LGFE = -24.883 kcal/mol) to PTP 1B, with >10-fold selectivity over homologous TCPTP .
Advanced Research Questions
Q. How can computational methods like SILCS be used in designing derivatives with improved binding affinity?
Site Identification by Ligand Competitive Saturation (SILCS) generates free energy maps (FragMaps) to identify favorable interaction sites on PTP 1B. For example:
- Hydrophobic groups at position 5 of the benzoic acid scaffold enhance binding, while substitutions at position 1 reduce affinity due to steric clashes .
- Docking simulations (e.g., using GOLD or AutoDock) validate predicted poses, with compound 3e showing optimal alignment in the allosteric pocket .
Q. How can researchers address low synthetic yields and improve reaction efficiency?
Low yields (e.g., 26% in traditional methods) arise from poor solubility of intermediates and side reactions. Strategies include:
- Microwave-assisted synthesis : Reduces reaction time and improves purity.
- Catalytic additives : Acetic acid or p-toluenesulfonic acid (PTSA) enhances cyclization efficiency.
- Solid-phase synthesis : Immobilization of intermediates minimizes byproducts .
Q. How to analyze selectivity between homologous proteins (e.g., PTP 1B vs. TCPTP)?
Selectivity is assessed via:
- Comparative docking : Analyze binding poses and interaction energies (e.g., compound 3g has higher affinity for TCPTP due to cyclohexylmethylamino substituents) .
- Enzyme inhibition assays : Measure IC₅₀ values against recombinant PTP 1B and TCPTP. For example, 3e shows IC₅₀ = 0.8 µM for PTP 1B vs. >10 µM for TCPTP .
Q. What strategies validate discrepancies in reported biological activities or structural assignments?
Contradictions, such as misattributed inhibitory effects (e.g., EphA2 inhibition claims later corrected to a derivative ), require:
- Independent synthesis : Confirm compound identity via NMR and X-ray crystallography.
- Orthogonal assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding.
- Structural databases : Cross-check with crystallographic data (e.g., PDB entries) to resolve ambiguities .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
